1-Fluoro-3-hydroxycyclobutanecarbonitrile

Overview

Description

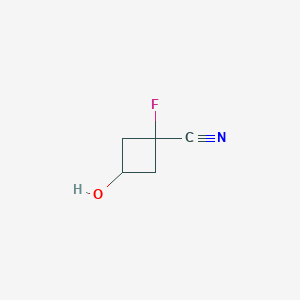

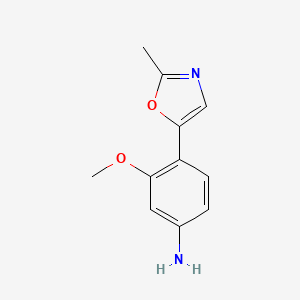

1-Fluoro-3-hydroxycyclobutanecarbonitrile is a chemical compound with the molecular formula C5H6FNO and a molecular weight of 115.11 . It is used for research and development purposes .

Molecular Structure Analysis

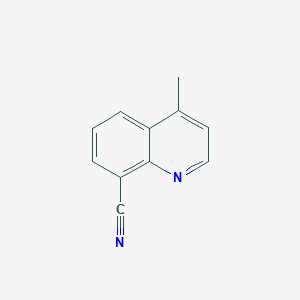

The molecular structure of 1-Fluoro-3-hydroxycyclobutanecarbonitrile consists of a cyclobutane ring with a fluorine atom and a hydroxyl group attached to one carbon atom, and a nitrile group attached to another carbon atom .Physical And Chemical Properties Analysis

1-Fluoro-3-hydroxycyclobutanecarbonitrile is a compound with a molecular weight of 115.11 . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications

- Pharmaceuticals : Many medicines contain fluorine due to its ability to improve drug stability and enhance the ability of drugs to penetrate biological membranes .

- Agrochemicals : Fluorine-containing compounds are often used in pesticides and other agricultural products due to their high stability and effectiveness .

- Refrigerants : Fluorine is used in refrigerants due to its low boiling point and high stability .

- Liquid Crystal Displays (LCDs) : Fluorine compounds are used in the manufacture of LCDs found in smartphones and other electronic devices .

- Photovoltaic Solar Cells : Fluorine compounds are used in the manufacture of solar cells due to their ability to improve the efficiency of light absorption .

- Coatings : Fluorine compounds are used in various types of coatings, including those used on textiles and buildings, due to their water and stain resistance properties .

-

Synthesis of Fluorinated Alkynes and Diynes : A research paper mentioned a synthetic route to new fluorinated building blocks of 1-fluoroalkynes and 1-fluorodiynes . In the presence of n-butyllithium, the reaction of a series of terminal alkynes and diynes with the electrophilic fluorinating reagent (NFSI) proceeded to afford various 1-fluoroalkynes and 1-fluoro-1,3-diynes in moderate to high yields .

-

Pharmaceutical Industry : Organofluorine compounds, which include “1-Fluoro-3-hydroxycyclobutanecarbonitrile”, have received extensive attention in the pharmaceutical industry due to their unique chemical, physical, and biological properties .

-

Agrochemical Industry : These compounds are also used in the agrochemical industry due to their unique properties .

-

Material Science : Organofluorine compounds are used in material science for the synthesis of new materials .

-

Synthesis of Fluorinated Building Blocks : A research paper mentioned a synthetic route to new fluorinated building blocks of 1-fluoroalkynes and 1-fluorodiynes . In the presence of n-butyllithium, the reaction of a series of terminal alkynes and diynes with the electrophilic fluorinating reagent (NFSI) proceeded to afford various 1-fluoroalkynes and 1-fluoro-1,3-diynes in moderate to high yields .

-

Non-Bioaccumulable Fluorinated Surfactants : Due to negative effects of conventional fluorinated surfactants with long perfluorocarbon chain like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), these conventional long perfluorocarbon chain surfactants have been restricted in many industrial applications . Non-bioaccumulable fluorinated surfactants, potentially including “1-Fluoro-3-hydroxycyclobutanecarbonitrile”, could be developed to meet the requirements of environmental sustainable development .

-

Unique Fluorine Effects in Organic Reactions : Fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions . The chemistry of alkylation with non-fluorinated reagents may not be applicable to fluoroalkylation chemistry .

Safety And Hazards

properties

IUPAC Name |

1-fluoro-3-hydroxycyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO/c6-5(3-7)1-4(8)2-5/h4,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLHSSUBFNVWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C#N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743650 | |

| Record name | 1-Fluoro-3-hydroxycyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-hydroxycyclobutanecarbonitrile | |

CAS RN |

1215071-22-9 | |

| Record name | 1-Fluoro-3-hydroxycyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, trans-N-4-hydroxy-3-pyrrolidinyl]-, phenylmethyl ester](/img/structure/B1510191.png)

![Tert-butyl 2-(3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B1510198.png)

![tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1510203.png)

![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B1510235.png)

![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride](/img/structure/B1510237.png)